4-Chloro-2-{[(2,5-dimethoxybenzyl)amino]methyl}phenol
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Overview
Description
Preparation Methods
The synthesis of 4-Chloro-2-{[(2,5-dimethoxybenzyl)amino]methyl}phenol involves several steps. One common method includes the reaction of 4-chloro-2-methylphenol with 2,5-dimethoxybenzylamine under specific conditions to form the desired product . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .
Chemical Reactions Analysis
4-Chloro-2-{[(2,5-dimethoxybenzyl)amino]methyl}phenol undergoes various chemical reactions, including:
Scientific Research Applications
4-Chloro-2-{[(2,5-dimethoxybenzyl)amino]methyl}phenol is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(2,5-dimethoxybenzyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to these targets, modulating their activity and leading to various biochemical effects . The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
4-Chloro-2-{[(2,5-dimethoxybenzyl)amino]methyl}phenol can be compared with other similar compounds, such as:
4-Chloro-2-{(E)-[(2,5-dimethoxybenzyl)imino]methyl}phenol: This compound has a similar structure but differs in the presence of an imino group instead of an amino group.
4-Chloro-2-methylphenol: This simpler compound lacks the dimethoxybenzylamino group and is used in different applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
4-chloro-2-[[(2,5-dimethoxyphenyl)methylamino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3/c1-20-14-4-6-16(21-2)12(8-14)10-18-9-11-7-13(17)3-5-15(11)19/h3-8,18-19H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWILRCUOPIOSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNCC2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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